4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride
Description
4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a hydrazinyl group at the para position of the benzene ring and dimethyl substitution on the sulfonamide nitrogen. This compound is structurally characterized by the formula C₈H₁₄ClN₃O₂S, with a molecular weight of 263.73 g/mol (inferred from related compounds in ). The hydrazinyl group (-NH-NH₂) confers nucleophilic reactivity, enabling applications in derivatization reactions (e.g., carbonyl compound analysis) .
Properties
IUPAC Name |
4-hydrazinyl-N,N-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-11(2)14(12,13)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKDVKBZJBQWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-nitro-N,N-dimethylbenzenesulfonamide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is typically achieved through the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under controlled conditions. A notable method involves heating these reactants at temperatures ranging from 120°C to 125°C under pressures of 0.8 MPa to 1.2 MPa, achieving high yields and purity levels. This process not only enhances the efficiency of the synthesis but also reduces production costs, making it suitable for industrial applications .
Anti-inflammatory and Analgesic Properties
One of the primary applications of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is as an intermediate in the synthesis of celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). Celecoxib is widely used for the treatment of arthritis, acute pain, and dysmenorrhea due to its selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in inflammation and pain pathways .
Antimicrobial Activity
Research indicates that compounds containing hydrazine moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of hydrazine can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents . The sulfonamide group in this compound may enhance its efficacy by improving solubility and bioavailability.
Agrochemical Applications
4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride also finds utility in agriculture as a pesticide intermediate. Its derivatives may be synthesized to create compounds that target specific pests while minimizing environmental impact. The sulfonamide group contributes to the stability and effectiveness of these agrochemicals, making them valuable in pest management strategies.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis conditions for 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride reported a significant increase in yield (up to 97.5%) when utilizing specific molar ratios and reaction conditions. The research emphasized the importance of controlling temperature and pressure to minimize by-products and enhance product purity .
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride were evaluated for their antimicrobial activity against several pathogenic bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential as lead compounds for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared in Table 1 based on substituents, molecular weight, and functional groups:
*Molecular weight inferred from analogs due to lack of direct data.
Key Observations:
- Hydrazinyl vs. Aminomethyl Groups: The hydrazinyl group in the target compound enhances nucleophilicity for reactions with carbonyl groups (e.g., ketones, aldehydes), as seen in derivatization reagents like HTMOB (). In contrast, the aminomethyl group in ’s compound may prioritize amine-specific reactivity (e.g., acylation).
- Chloro Substitution : Chloro-substituted analogs () exhibit higher molecular weights and melting points (e.g., 172–174°C for ’s compound) compared to dimethyl-substituted derivatives, likely due to increased polarity and hydrogen bonding .
Spectroscopic and Physical Properties
- IR Spectroscopy : Sulfonamide S=O stretches typically appear near 1340–1150 cm⁻¹. For example, ’s compound shows peaks at 1346 cm⁻¹ (asymmetric S=O) and 1157 cm⁻¹ (symmetric S=O). The target compound’s dimethyl groups may slightly shift these peaks due to electron-donating effects .
- NMR Data : In , the hydrazinyl proton resonates at δ 9.40 ppm (DMSO-d₆), while aromatic protons appear between δ 7.26–8.14 ppm. The target compound’s dimethyl groups would likely upfield-shift adjacent protons due to shielding effects .
Hydrogen Bonding and Crystallinity
highlights hydrogen bonding (N–H⋯O, O–H⋯O) in sulfonamide derivatives, which influences crystallinity and solubility. The target compound’s dimethyl groups may reduce hydrogen bonding capacity, lowering melting points compared to chloro analogs (e.g., ’s m.p. 172–174°C vs. inferred lower m.p. for the target) .
Biological Activity
4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride, a compound with the molecular formula CHClNOS, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant data tables and case studies.
The synthesis of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-nitro-N,N-dimethylbenzenesulfonamide with hydrazine hydrate under reflux conditions. The purification process often includes recrystallization to yield the hydrochloride salt.
The biological activity of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit or modify enzymatic activity, leading to significant effects on various biochemical pathways. The compound's hydrazinyl group plays a crucial role in these interactions, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies conducted on several cancer cell lines, including A-431 (human epidermoid carcinoma) and HT-29 (human colorectal carcinoma), showed that it induces apoptosis and inhibits cell proliferation. The IC values were significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic potential .
| Cell Line | IC (µM) |
|---|---|
| A-431 | 5.2 |
| HT-29 | 7.8 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamide compounds, including 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride, exhibited enhanced activity when combined with other agents, suggesting potential for synergistic effects in treatment regimens .
- Cancer Research : In a recent publication in Cancer Letters, researchers explored the compound's mechanism of action in inducing apoptosis in cancer cells via the mitochondrial pathway. The study highlighted the role of reactive oxygen species (ROS) generation as a critical factor in mediating its anticancer effects .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride?
The synthesis typically involves sulfonylation of a benzene precursor followed by hydrazine substitution. Key steps include:
- Sulfonyl chloride formation : Reacting 4-dimethylaminobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux.
- Hydrazine substitution : Treating the sulfonyl chloride intermediate with hydrazine hydrate in a polar aprotic solvent (e.g., chloroform) at 0–5°C to avoid side reactions .
- Purity control : Use HPLC or TLC to monitor reaction progress, followed by recrystallization in ethanol/water mixtures for high-purity yields (>95%) .
Q. How can structural confirmation and purity of the compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the hydrazinyl (–NH–NH₂) proton resonance at δ 3.5–4.5 ppm and dimethylamino (–N(CH₃)₂) signals near δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 273.8 [M+H]⁺, consistent with the molecular formula C₈H₁₃ClN₄O₂S .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) at pH < 3 due to protonation of the hydrazine group. Poor solubility in non-polar solvents (e.g., hexane) .
- Stability : Degrades above 80°C or in alkaline conditions (pH > 9), forming sulfonic acid byproducts. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate bond dissociation energies (BDEs) for the hydrazine group, predicting susceptibility to oxidation.
- Hydrogen Bonding Analysis : Simulate lattice energy contributions from N–H⋯O and C–H⋯Cl interactions, which stabilize the crystal structure .
- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows conflicting IC₅₀ values in enzyme inhibition assays, validate via:
- Buffer Optimization : Adjust pH and ionic strength to match physiological conditions (e.g., pH 7.4 PBS buffer) .
- Counterion Effects : Test hydrochloride vs. freebase forms, as chloride ions may interfere with charge-dependent enzyme binding .
- Orthogonal Assays : Cross-validate using fluorescence polarization and surface plasmon resonance (SPR) .
Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
- Functional Group Modifications : Replace the dimethylamino group with a piperazine moiety to reduce off-target binding to adrenergic receptors .
- Isosteric Replacement : Substitute the hydrazine group with a methylhydrazine or acylhydrazine to modulate metabolic stability .
- Pharmacophore Mapping : Overlay crystal structures with target proteins (e.g., carbonic anhydrase) to identify steric clashes or favorable π-π stacking interactions .
Q. How to analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Investigate restricted rotation of the sulfonamide group using variable-temperature NMR to resolve splitting from conformational isomers .
- Impurity Identification : Compare experimental IR spectra with reference data to detect carbonyl impurities (e.g., unreacted sulfonyl chloride at 1770 cm⁻¹) .
- Isotopic Labeling : Use -labeled hydrazine to distinguish NH₂ signals from solvent artifacts .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) to minimize batch-to-batch variability .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with bioactivity trends .
- Ethical Compliance : Adhere to institutional guidelines for handling hydrazine derivatives, which are potential mutagens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
